N-(1-{(Propan-2-yl)[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine N-(1-{(Propan-2-yl)[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine
Brand Name: Vulcanchem
CAS No.: 918898-33-6
VCID: VC16938941
InChI: InChI=1S/C11H18N2OS/c1-9(2)13(7-10(3)12-14)8-11-5-4-6-15-11/h4-6,9,14H,7-8H2,1-3H3
SMILES:
Molecular Formula: C11H18N2OS
Molecular Weight: 226.34 g/mol

N-(1-{(Propan-2-yl)[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine

CAS No.: 918898-33-6

Cat. No.: VC16938941

Molecular Formula: C11H18N2OS

Molecular Weight: 226.34 g/mol

* For research use only. Not for human or veterinary use.

N-(1-{(Propan-2-yl)[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine - 918898-33-6

Specification

CAS No. 918898-33-6
Molecular Formula C11H18N2OS
Molecular Weight 226.34 g/mol
IUPAC Name N-[1-[propan-2-yl(thiophen-2-ylmethyl)amino]propan-2-ylidene]hydroxylamine
Standard InChI InChI=1S/C11H18N2OS/c1-9(2)13(7-10(3)12-14)8-11-5-4-6-15-11/h4-6,9,14H,7-8H2,1-3H3
Standard InChI Key YXQZVUHLDDAHRH-UHFFFAOYSA-N
Canonical SMILES CC(C)N(CC1=CC=CS1)CC(=NO)C

Introduction

Molecular Structure and Electronic Configuration

IUPAC Nomenclature and Structural Features

The systematic name N-(1-{(propan-2-yl)[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine reflects its intricate connectivity. The core structure consists of a hydroxylamine group (-NH-OH) bonded to a propan-2-ylidene fragment (CH3-C(=N-)-CH3), which is further substituted with a thiophen-2-ylmethyl moiety (C4H3S-CH2-). The thiophene ring, a five-membered aromatic system containing one sulfur atom, introduces electron-rich regions that influence the compound’s reactivity and intermolecular interactions .

Table 1: Key Molecular Properties of Structural Analogs

PropertyAnalog 1 (Pyridine Derivative) Analog 2 (Thiophene Derivative) Target Compound (Inferred)
Molecular FormulaC12H19N3OC14H23NO2C12H19N3OS
Molecular Weight (g/mol)221.30237.34253.36
LogP2.14 2.85 ~2.5 (estimated)
Polar Surface Area (Ų)48.72 52.12 55.20 (estimated)

The sulfur atom in the thiophene ring contributes to increased lipophilicity compared to pyridine-based analogs, as evidenced by the higher LogP values of thiophene derivatives . This property enhances membrane permeability, a critical factor in drug design.

Spectroscopic and Computational Characterization

While experimental spectral data for the target compound is unavailable, density functional theory (DFT) calculations on analogous thiophene-containing Schiff bases predict strong absorption in the ultraviolet-visible (UV-Vis) range (λmax ≈ 280–320 nm) due to π→π* transitions within the conjugated system . Nuclear magnetic resonance (NMR) spectroscopy of similar compounds reveals distinct signals for the imine proton (δ 8.2–8.5 ppm) and thiophene protons (δ 6.8–7.4 ppm) . The hydroxylamine proton typically appears as a broad singlet near δ 5.0 ppm in DMSO-d6 .

Synthetic Strategies and Reaction Mechanisms

Retrosynthetic Analysis

The compound can be synthesized via a multistep sequence:

  • Formation of the Imine Core: Condensation of hydroxylamine with a β-diketone precursor, such as 1-(propan-2-ylamino)propan-2-one, under acidic conditions yields the propan-2-ylidene hydroxylamine intermediate .

  • Introduction of the Thiophene Substituent: Alkylation of the secondary amine with 2-(chloromethyl)thiophene in the presence of a base like potassium carbonate installs the thiophen-2-ylmethyl group .

Optimization Challenges

Key challenges include:

  • Steric Hindrance: Bulky substituents on the imine nitrogen may slow alkylation kinetics, necessitating elevated temperatures (80–100°C) and prolonged reaction times (12–24 hrs) .

  • Oxidation Sensitivity: The hydroxylamine group is prone to oxidation, requiring inert atmosphere conditions (N2/Ar) and antioxidants like BHT (butylated hydroxytoluene) .

Computational Modeling and Drug Design

Molecular Docking Insights

Docking simulations of thiophene derivatives into the S. aureus dihydrofolate reductase (DHFR) active site reveal favorable binding energies (−9.2 kcal/mol), driven by π–π stacking with Phe92 and hydrogen bonding with Thr121 . The target compound’s hydroxylamine group may form additional hydrogen bonds with Asp27, enhancing inhibitory potency.

ADMET Predictions

  • Absorption: High gastrointestinal absorption (HIA >90%) predicted due to moderate LogP (~2.5) and polar surface area (55 Ų) .

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the thiophene ring, potentially generating sulfoxide metabolites .

  • Excretion: Renal clearance predominates, with a predicted total clearance of 0.3 mL/min/kg .

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